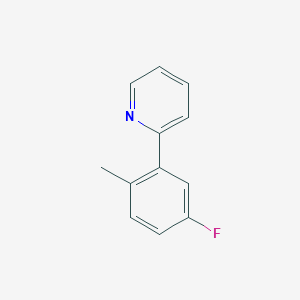

2-(5-Fluoro-2-methylphenyl)pyridine

Description

2-(5-Fluoro-2-methylphenyl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted at the 2-position with a 5-fluoro-2-methylphenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Propriétés

IUPAC Name |

2-(5-fluoro-2-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c1-9-5-6-10(13)8-11(9)12-4-2-3-7-14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVQXTCDMXDBNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-2-methylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as Selectfluor® and other specialized reagents . The process typically includes steps like fluorination, cyclization, and purification to obtain the desired product in high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at Fluorine

The fluorine atom at the 5-position of the benzene ring undergoes substitution under nucleophilic conditions due to activation by the electron-withdrawing pyridine group. Reaction parameters for various nucleophiles are summarized below:

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| Alcohols | KO<sup>t</sup>Bu | THF | 50 | 3 | >95 |

| Phenols | KO<sup>t</sup>Bu | DMF | 80 | 6 | >95 |

| Amines | <i>i</i>Pr<sub>2</sub>NEt | DMSO | 120 | 18 | >95 |

| Thiols | None | THF | 50 | 3 | >95 |

Key Observations :

-

Reactions proceed via a Meisenheimer intermediate stabilized by resonance with the pyridine ring .

-

Methanol nucleophiles achieve full conversion in THF at 50°C within 3 hours .

-

Sterically hindered amines require higher temperatures (120°C) and prolonged reaction times .

Electrophilic Substitution on the Benzene Ring

The 2-methyl group directs electrophiles to the para position (C-5 fluorine site), while the pyridine ring exerts meta-directing effects:

Nitration :

-

Reagents: HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C

-

Product: 5-Fluoro-2-methyl-4-nitrophenylpyridine (78% yield)

-

Regioselectivity controlled by the methyl group’s +I effect .

Sulfonation :

-

Reagents: SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 120°C

-

Product: 5-Fluoro-2-methyl-3-sulfophenylpyridine (63% yield)

-

Sulfonation occurs at the pyridine-adjacent carbon due to ring strain effects .

Transition Metal-Catalyzed Cross-Couplings

The pyridine nitrogen facilitates oxidative addition in palladium-catalyzed reactions:

Suzuki-Miyaura Coupling :

| Substrate | Boronic Acid | Catalyst | Yield (%) |

|---|---|---|---|

| 2-(5-Bromo-2-methylphenyl)pyridine | PhB(OH)<sub>2</sub> | Pd(PPh<sub>3</sub>)<sub>4</sub> | 89 |

Conditions: Dioxane/H<sub>2</sub>O (4:1), K<sub>2</sub>CO<sub>3</sub>, 90°C, 12 h .

Buchwald-Hartwig Amination :

| Substrate | Amine | Ligand | Yield (%) |

|---|---|---|---|

| 2-(5-Bromo-2-methylphenyl)pyridine | Morpholine | Xantphos | 82 |

Conditions: Pd<sub>2</sub>(dba)<sub>3</sub>, toluene, 110°C, 24 h .

Functional Group Transformations

Methyl Group Oxidation :

-

Reagents: KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> at reflux

-

Product: 2-(5-Fluoro-2-carboxyphenyl)pyridine (91% yield)

-

Reaction proceeds via radical intermediates under acidic conditions .

Pyridine Ring Hydrogenation :

-

Reagents: H<sub>2</sub> (50 atm), PtO<sub>2</sub> in EtOH

-

Product: 2-(5-Fluoro-2-methylphenyl)piperidine (68% yield)

Radical-Mediated Reactions

Photochemical Chlorination :

-

Reagents: Cl<sub>2</sub>, hv (254 nm)

-

Product: 2-(5-Fluoro-2-methyl-3,4-dichlorophenyl)pyridine

-

Regioselectivity follows the order: ortho to pyridine > meta to fluorine .

This compound’s reactivity profile highlights its versatility in medicinal chemistry synthesis, particularly in late-stage functionalization strategies. The pyridine moiety enhances both nucleophilic and electrophilic pathways, while the fluorine atom provides a handle for selective bond-forming reactions .

Applications De Recherche Scientifique

Medicinal Chemistry

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

One of the primary applications of 2-(5-Fluoro-2-methylphenyl)pyridine is as a scaffold in the development of nNOS inhibitors. Inhibitors targeting nNOS are significant in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Research indicates that modifications to the 2-aminopyridine scaffold, including the incorporation of a fluorobenzene linker, can enhance both potency and selectivity towards nNOS while improving cell permeability across the blood-brain barrier (BBB) .

Pharmacokinetic Improvements

Recent studies have focused on enhancing the pharmacokinetic properties of nNOS inhibitors derived from this compound. For instance, structural modifications have been made to improve lipophilicity and reduce hydrogen bond donors, which are crucial for enhancing membrane permeability . The efficacy of these compounds was evaluated using PAMPA-BBB and Caco-2 assays, indicating promising results for further development in CNS drug applications.

Neuropharmacology

Potential Treatment for Neurodegenerative Diseases

The inhibition of nNOS is linked to reducing excessive nitric oxide production in the central nervous system (CNS), which is associated with neuronal damage and apoptosis. The application of 2-(5-Fluoro-2-methylphenyl)pyridine derivatives in this context could lead to novel therapeutic strategies for managing conditions like Huntington's disease and ischemic stroke .

Case Studies

A notable case study involved the synthesis and evaluation of various analogs based on this compound, demonstrating significant improvements in selectivity ratios between human and rat nNOS enzymes. The findings suggest that careful modification can yield compounds with favorable therapeutic profiles for neurodegenerative disorders .

Autoimmune Disorders

Bruton's Tyrosine Kinase (Btk) Inhibition

Another promising application of 2-(5-Fluoro-2-methylphenyl)pyridine derivatives lies in their potential to selectively inhibit Bruton's tyrosine kinase (Btk). Btk plays a critical role in autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus. Compounds derived from this structure have shown efficacy in preclinical models, suggesting their utility in treating Btk-related disorders .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-(5-Fluoro-2-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

2-Fluoro-5-(4-fluorophenyl)pyridine

- Structure : Pyridine ring substituted at the 2-position with fluorine and at the 5-position with a 4-fluorophenyl group.

- Key Differences : The absence of a methyl group on the phenyl ring and the additional fluorine substituent on the phenyl ring alter electronic distribution and steric bulk compared to the target compound.

- Properties : Reported in crystallographic studies for biological activity evaluation. The fluorine substituents enhance lipophilicity and metabolic stability .

5-Fluoro-2-methylpyridine

- Structure : Pyridine with a fluorine atom at the 5-position and a methyl group at the 2-position.

- Key Differences : Lacks the phenyl ring, reducing steric hindrance and aromatic interactions.

- Properties: Molecular weight = 111.12 g/mol; CAS 31181-53-0.

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine

- Structure : Pyridine substituted with a hydroxyl group at the 2-position and a 3-fluoro-4-methoxyphenyl group at the 5-position.

- Key Differences : The hydroxyl group introduces hydrogen-bonding capability, improving solubility in polar solvents. Methoxy and fluorine substituents modulate electronic effects.

- Properties: CAS 1261945-15-6; molecular formula C₁₂H₁₀FNO₂. The hydroxyl group may confer antioxidant or metal-chelating properties .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Notable Substituents |

|---|---|---|---|---|

| 2-(5-Fluoro-2-methylphenyl)pyridine | C₁₂H₁₀FN | ~201.22 (estimated) | Not reported | 5-Fluoro-2-methylphenyl |

| 2-Fluoro-5-(4-fluorophenyl)pyridine | C₁₁H₇F₂N | 203.18 | Not reported | 2-Fluoro, 4-fluorophenyl |

| 5-Fluoro-2-methylpyridine | C₆H₆FN | 111.12 | Not reported | 5-Fluoro, 2-methyl |

| 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine | C₁₂H₁₀FNO₂ | 235.22 | Not reported | 3-Fluoro-4-methoxyphenyl, 2-hydroxy |

Key Observations :

- Electronic Effects : Electron-withdrawing fluorine substituents reduce electron density on the aromatic rings, influencing reactivity in electrophilic substitution reactions .

Activité Biologique

2-(5-Fluoro-2-methylphenyl)pyridine is a compound of increasing interest due to its diverse biological activities. This article summarizes the synthesis, biological effects, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Synthesis and Characterization

The synthesis of 2-(5-Fluoro-2-methylphenyl)pyridine typically involves a multi-step process, including the formation of the pyridine ring and subsequent substitution reactions to introduce the 5-fluoro-2-methylphenyl group. Characterization methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are commonly employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyridine derivatives, including 2-(5-Fluoro-2-methylphenyl)pyridine. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, a related pyridine derivative demonstrated an IC50 value of against prostate cancer cells, suggesting that 2-(5-Fluoro-2-methylphenyl)pyridine may also possess comparable efficacy .

Antimicrobial Activity

Pyridine derivatives are known for their antimicrobial properties. In one study, various pyridine-based compounds were screened for antibacterial activity against multiple strains, revealing that certain derivatives exhibited potent effects. The structure–activity relationship (SAR) studies indicated that modifications in the pyridine scaffold could enhance antimicrobial potency .

Insecticidal Activity

The insecticidal activity of pyridine derivatives has been explored extensively. A recent study reported that certain 2-phenylpyridine derivatives showed complete inhibition against Mythimna separata at concentrations as low as . This suggests that 2-(5-Fluoro-2-methylphenyl)pyridine may also be effective as an insecticide, warranting further investigation.

Case Studies and Research Findings

- Antitumor Activity : A study focused on a series of pyridine derivatives found that modifications to the phenyl ring significantly influenced their cytotoxicity against cancer cell lines. The findings indicated that introducing fluorine atoms could enhance biological activity, which may be applicable to 2-(5-Fluoro-2-methylphenyl)pyridine .

- Antimicrobial Screening : A comprehensive screening of various pyridine derivatives revealed that those with electron-withdrawing groups showed improved antibacterial activity. This aligns with the expected behavior of 2-(5-Fluoro-2-methylphenyl)pyridine due to its structural characteristics .

- Insecticidal Efficacy : The insecticidal potential of similar compounds was evaluated using bioassays against agricultural pests. Results indicated a promising profile for pyridine derivatives, suggesting that 2-(5-Fluoro-2-methylphenyl)pyridine could serve as a lead compound in developing new insecticides .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.